molecular formula C18H15BrN2O4 B11569220 Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate

Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate

Cat. No.: B11569220
M. Wt: 403.2 g/mol
InChI Key: MLJXAFAVLMADOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to form the oxadiazole ring.

    Esterification: The resulting oxadiazole intermediate is then subjected to esterification with 4-hydroxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and oxadiazole moieties.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate can be compared with other similar compounds, such as:

    Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the oxadiazole ring.

    4-(4-Bromophenyl)-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the ester group.

    Ethyl 4-(4-bromophenyl)benzoate: Similar ester and bromophenyl groups but lacks the oxadiazole ring.

The uniqueness of this compound lies in the combination of the ester, bromophenyl, and oxadiazole moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

ethyl 4-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzoate

InChI

InChI=1S/C18H15BrN2O4/c1-2-23-18(22)13-5-9-15(10-6-13)24-11-16-20-17(21-25-16)12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3

InChI Key

MLJXAFAVLMADOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.